4,4'-Diacetyldiphenylmethane

Overview

Description

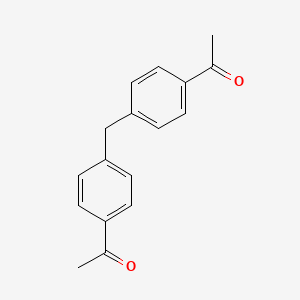

4,4’-Diacetyldiphenylmethane is a chemical compound with the molecular formula C17H16O2 and a molecular weight of 252.3077 . It is also known as 1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone .

Synthesis Analysis

The synthesis of 4,4’-Diacetyldiphenylmethane involves aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides . Another method involves the condensation of aromatic amines with formaldehyde on natural kaolinites .Molecular Structure Analysis

The molecular structure of 4,4’-Diacetyldiphenylmethane consists of two phenyl rings connected by a methylene bridge, with each phenyl ring bearing an acetyl group .Physical And Chemical Properties Analysis

4,4’-Diacetyldiphenylmethane has a density of 1.1±0.1 g/cm3, a boiling point of 423.2±38.0 °C at 760 mmHg, and a refractive index of 1.566 . It has a flash point of 158.2±23.8 °C .Scientific Research Applications

Chemical Structure and Properties

“4,4’-Diacetyldiphenylmethane” is a chemical compound with the formula C17H16O2 and a molecular weight of 252.3077 . It is also known by its IUPAC name, which is InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 .

Use in Polyimide Synthesis

“4,4’-Diacetyldiphenylmethane” is used in the synthesis of aromatic polyimides . These polyimides are synthesized from different 4,4’-diaminodiphenylmethane monomers with different alkyl substituents . The resulting polyimides exhibit excellent thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties . They are soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) .

Use in Debromination Processes

Research has shown that “4,4’-Diacetyldiphenylmethane” can be used in the debromination of 4,4’-dibrominated diphenyl ether (BDE15) . This process involves the use of organic palygorskite (OP)–supported Pd/Fe nanoparticles composite (OP-Pd/Fe), which is prepared by a stepwise reduction method .

Safety and Hazards

properties

IUPAC Name |

1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTELZOWACOGDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285876 | |

| Record name | 4,4'-Diacetyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diacetyldiphenylmethane | |

CAS RN |

790-82-9 | |

| Record name | 790-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diacetyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-METHYLENEBIS(ACETOPHENONE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

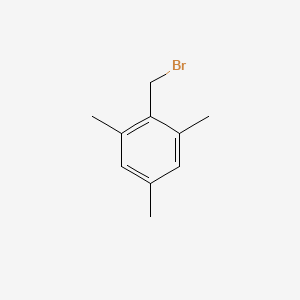

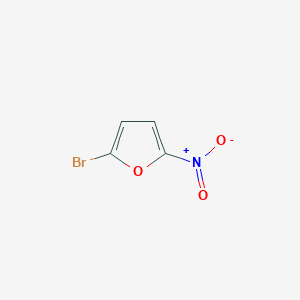

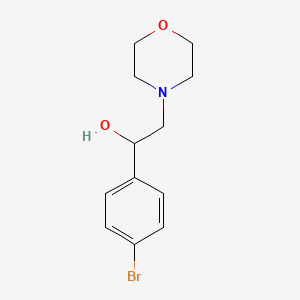

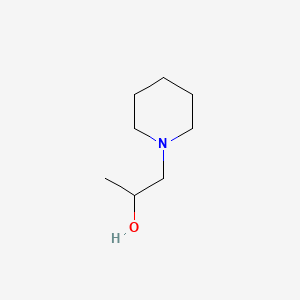

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the electrochemical behavior of 4,4'-diacetyldiphenylmethane?

A1: While the abstract provided for the paper "Polarographic reduction of aldehydes and ketones. XII. Simultaneous reduction of two carbonyl groups in 4,4'-diacetyldiphenylmethane" [] doesn't delve into specific results, the title itself offers valuable insight. The research likely investigates how 4,4'-diacetyldiphenylmethane behaves during polarographic reduction. This technique involves applying a varying voltage across a solution containing the analyte. By analyzing the resulting current-voltage curve, researchers can glean information about the reduction potentials and electrochemical reactions of the molecule. The title specifically mentions "simultaneous reduction of two carbonyl groups," suggesting that both carbonyl groups within the 4,4'-diacetyldiphenylmethane molecule can undergo reduction under the appropriate conditions []. This information can be valuable in understanding the reactivity and potential applications of this compound.

Q2: How does the presence of two chromophores in 4,4'-diacetyldiphenylmethane affect its spectral properties?

A2: The study "Interaction of chromophores in the protonated molecules of 4-acetyl- and 4,4′-diacetyldiphenylmethane and their analogs" [] likely examines how the two acetyl groups, each containing a carbonyl chromophore, interact with each other within the molecule, particularly in their protonated forms. This interaction can lead to unique spectral characteristics that differ from molecules possessing only a single chromophore. For example, the absorption and emission spectra might exhibit shifts in peak positions or changes in intensity due to electronic coupling between the chromophores []. Understanding these interactions is crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)